Cas no 1804713-03-8 (2-(Difluoromethyl)-6-methyl-3-nitropyridine)

2-(Difluoromethyl)-6-methyl-3-nitropyridine 化学的及び物理的性質
名前と識別子
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- 2-(Difluoromethyl)-6-methyl-3-nitropyridine
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- インチ: 1S/C7H6F2N2O2/c1-4-2-3-5(11(12)13)6(10-4)7(8)9/h2-3,7H,1H3
- InChIKey: PXSSNJYGAWEHTR-UHFFFAOYSA-N
- SMILES: FC(C1C(=CC=C(C)N=1)[N+](=O)[O-])F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 195
- トポロジー分子極性表面積: 58.7
- XLogP3: 1.7
2-(Difluoromethyl)-6-methyl-3-nitropyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029076803-500mg |
2-(Difluoromethyl)-6-methyl-3-nitropyridine |
1804713-03-8 | 97% | 500mg |
$815.00 | 2022-04-01 | |
Alichem | A029076803-1g |
2-(Difluoromethyl)-6-methyl-3-nitropyridine |
1804713-03-8 | 97% | 1g |
$1,519.80 | 2022-04-01 | |
Alichem | A029076803-250mg |
2-(Difluoromethyl)-6-methyl-3-nitropyridine |
1804713-03-8 | 97% | 250mg |
$499.20 | 2022-04-01 |
2-(Difluoromethyl)-6-methyl-3-nitropyridine 関連文献
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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8. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
2-(Difluoromethyl)-6-methyl-3-nitropyridineに関する追加情報
Comprehensive Analysis of 2-(Difluoromethyl)-6-methyl-3-nitropyridine (CAS No. 1804713-03-8): Properties, Applications, and Industry Trends
2-(Difluoromethyl)-6-methyl-3-nitropyridine (CAS No. 1804713-03-8) is a specialized heterocyclic compound gaining attention in pharmaceutical and agrochemical research due to its unique molecular structure. This nitropyridine derivative features a difluoromethyl group at the 2-position and a methyl group at the 6-position, which contribute to its reactivity and potential applications. Researchers are increasingly exploring its role as a building block in drug discovery, particularly for kinase inhibitors and antimicrobial agents.
The compound's physicochemical properties include a molecular weight of 188.12 g/mol and a lipophilic character (LogP ≈ 1.8), making it suitable for bioactive molecule design. Recent studies highlight its utility in crop protection formulations, where its nitro-aromatic moiety demonstrates promising interactions with enzyme targets. The fluorine substitution pattern enhances metabolic stability—a key consideration in modern precision agriculture solutions addressing global food security challenges.
Innovative synthetic methodologies for 1804713-03-8 have emerged, including microwave-assisted nitration and catalyzed fluorination techniques that improve yield (>85%) and purity (>98%). These advancements align with the pharmaceutical industry's focus on green chemistry principles and process intensification. Analytical characterization via HPLC-MS and NMR spectroscopy confirms its structural integrity, while computational studies (DFT calculations) predict favorable binding affinities for biological targets.
Market trends indicate growing demand for fluorinated pyridines like 2-(Difluoromethyl)-6-methyl-3-nitropyridine, driven by their versatility in small molecule therapeutics. Patent analyses reveal applications in neurological disorder treatments and plant pathogen control. The compound's stability under physiological pH conditions makes it particularly valuable for oral drug formulations—a critical factor in patient compliance strategies.
Environmental and toxicological assessments of CAS 1804713-03-8 show favorable biodegradation profiles compared to traditional halogenated compounds. This positions it as a sustainable alternative in crop science innovations addressing resistance management challenges. Regulatory agencies are evaluating its classification under REACH compliance frameworks, with preliminary data suggesting low bioaccumulation potential.
Future research directions include exploring its structure-activity relationships (SAR) in cancer immunotherapy targets and soil microbiome interactions. The compound's electron-withdrawing properties show promise for photocatalyst systems in renewable energy applications—an emerging interdisciplinary field. Analytical method development for trace detection in environmental matrices remains an active area of investigation.
Industrial-scale production of 2-(Difluoromethyl)-6-methyl-3-nitropyridine requires optimization of continuous flow chemistry systems to meet quality standards (ICH guidelines). Supply chain analyses highlight regional manufacturing capabilities in API production hubs, with cost-effective synthesis routes being a competitive differentiator. Technical datasheets emphasize proper storage conditions (2-8°C under inert atmosphere) to maintain shelf stability.
Academic and industrial collaborations are advancing structure-based design platforms incorporating this nitropyridine scaffold. Its hydrogen bonding capacity and π-stacking interactions make it valuable for fragment-based drug discovery. Recent breakthroughs include its use in proteolysis-targeting chimera (PROTAC) development—a cutting-edge therapeutic modality attracting significant R&D investment.
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